A Technical Guide to the Physicochemical Properties of 2-Chloro-4-(methylamino)benzoic Acid
A Technical Guide to the Physicochemical Properties of 2-Chloro-4-(methylamino)benzoic Acid
Executive Summary
2-Chloro-4-(methylamino)benzoic acid is a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a carboxylic acid, a secondary amine, and an organochloride—makes it a versatile building block for synthesizing more complex molecules. Understanding its fundamental physicochemical properties is paramount for its effective application, enabling predictions of its behavior in various chemical environments, from reaction vessels to biological systems. This guide provides a comprehensive overview of the key chemical and physical properties of 2-Chloro-4-(methylamino)benzoic acid, details standard protocols for its analytical characterization, and discusses its reactivity and safety considerations. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its successful handling and implementation in advanced scientific applications.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of reproducible science. The structural and identifying information for 2-Chloro-4-(methylamino)benzoic acid is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-4-(methylamino)benzoic acid | - |
| CAS Number | 3975-62-0 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Canonical SMILES | CNC1=CC(=C(C=C1)C(=O)O)Cl | - |
| InChI Key | Not readily available | - |
Figure 1: Chemical Structure of 2-Chloro-4-(methylamino)benzoic acid

Core Physicochemical Properties
The physical properties of a compound dictate its behavior in solution and solid states, which is critical for designing experimental conditions, purification strategies, and formulation approaches.
| Property | Value | Significance and Scientific Insight |
| Physical State | Solid, likely crystalline powder | The solid state influences handling, dissolution rates, and polymorphism potential. |
| Melting Point | Data not available in searched literature | The melting point is a primary indicator of purity. A sharp melting range suggests high purity, while a broad range indicates the presence of impurities. This value must be determined experimentally. |
| Boiling Point | Data not available; likely decomposes before boiling | Due to the presence of the carboxylic acid and amine functional groups, the compound is expected to have strong intermolecular hydrogen bonding, leading to a high boiling point. It is likely to decompose at elevated temperatures. |
| pKa | Estimated ~4.0 (Carboxylic Acid), ~5.0 (Protonated Amine) | The pKa is crucial for predicting ionization state and solubility at different pH values. The electron-withdrawing chloro group will slightly increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid (pKa ~4.2)[2][3]. The methylamino group's pKa will be influenced by the electronic effects of the ring substituents. |
Solubility Profile
The solubility of 2-Chloro-4-(methylamino)benzoic acid is a direct function of its structure. The presence of both a polar carboxylic acid and an amine group suggests amphiphilic behavior.
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Aqueous Solubility : Expected to be low in neutral water due to the hydrophobic benzene ring.
-
pH-Dependent Solubility : As a carboxylic acid, it will become significantly more soluble in aqueous alkaline solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of the carboxylate salt. As an amine, it will become more soluble in acidic solutions due to the formation of the ammonium salt.
-
Organic Solubility : Likely soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), owing to the potential for hydrogen bonding. Solubility is expected to be limited in nonpolar solvents like hexanes and toluene.
Expert Insight: The pH-dependent solubility is a key property that can be exploited for purification. An acid-base extraction is an effective method to separate this compound from non-ionizable impurities.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2-Chloro-4-(methylamino)benzoic acid requires a suite of analytical techniques. Below are the expected spectroscopic signatures and a standard protocol for chromatographic analysis.
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton.
-
Aromatic Protons (3H) : Complex signals in the aromatic region (~6.5-8.0 ppm).
-
Carboxylic Acid Proton (1H) : A very broad singlet at >10 ppm, which may be unobservable or exchange with trace water in the solvent.
-
Amine Proton (1H) : A broad singlet, with a chemical shift dependent on solvent and concentration.
-
Methyl Protons (3H) : A singlet or a doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display 8 distinct signals corresponding to the eight carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying the key functional groups.
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O-H Stretch (Carboxylic Acid) : A very broad band from 2500-3300 cm⁻¹.
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N-H Stretch (Amine) : A moderate, sharp peak around 3300-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid) : A strong, sharp peak around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch : A signal in the fingerprint region, typically 700-800 cm⁻¹.
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The high-resolution mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio), providing definitive evidence of its presence.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard reversed-phase HPLC method for determining the purity of 2-Chloro-4-(methylamino)benzoic acid.[4][5]
Rationale: Reversed-phase HPLC is the method of choice due to the compound's moderate polarity. A C18 column provides excellent retention and separation for aromatic compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time. A UV detector is ideal as the benzene ring is a strong chromophore.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation and Columns:
-
HPLC System: A standard system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 150 mm.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak corresponding to the main compound and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Chemical Reactivity and Stability
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Carboxylic Acid Group: This group can undergo standard reactions such as esterification (with alcohols under acidic conditions), amide formation (with amines using coupling agents), and reduction to an alcohol.
-
Amine Group: The secondary amine is nucleophilic and can be acylated, alkylated, or participate in cross-coupling reactions.
-
Aromatic Ring: The ring is activated by the electron-donating methylamino group and deactivated by the electron-withdrawing chloro and carboxyl groups. It can undergo electrophilic aromatic substitution, with the position of substitution directed by these groups.
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Stability: The compound should be stored in a cool, dry place away from light and strong oxidizing agents.[6] Materials containing benzoic acid moieties can be susceptible to decarboxylation at very high temperatures.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-(methylamino)benzoic acid was not found in the search, data from structurally similar aminobenzoic and chlorobenzoic acids suggest the following precautions.[6][7]
| Hazard Category | GHS Classification (Anticipated) | Handling Precautions |
| Acute Toxicity | Harmful if swallowed. Harmful if inhaled. | Avoid ingestion and inhalation of dust. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[7] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling.[7] |
| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes.[7] |
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
Conclusion
2-Chloro-4-(methylamino)benzoic acid is a compound with a rich set of physicochemical properties derived from its multifunctional nature. Its pH-dependent solubility, distinct spectroscopic signatures, and versatile reactivity make it a valuable tool for chemical synthesis. The analytical methods and property insights detailed in this guide provide a solid foundation for researchers to confidently incorporate this molecule into their work, ensuring both safety and experimental success. Experimental determination of key data points such as the melting point and pKa is highly recommended to supplement these predictive analyses.
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